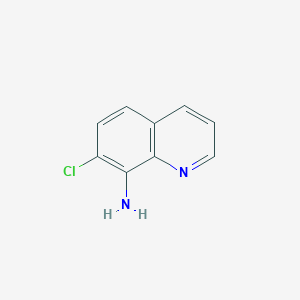

7-Chloroquinolin-8-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 7-Chloroquinolin-8-amine and its derivatives has been achieved through various methods. One such method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Molecular Structure Analysis

The molecular structure of 7-Chloroquinolin-8-amine is characterized by a molecular weight of 178.61800, a density of 1.363g/cm3, and a boiling point of 331.1ºC at 760 mmHg . The molecular formula is C9H7ClN2 .Chemical Reactions Analysis

7-Chloroquinolin-8-amine can undergo various chemical reactions. For instance, it can be used to synthesize novel 7-chloro-4-aminoquinoline derivatives through a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Physical And Chemical Properties Analysis

7-Chloroquinolin-8-amine is a solid at room temperature . It has a molecular weight of 178.61800, a density of 1.363g/cm3, and a boiling point of 331.1ºC at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, at 2-8C .科学研究应用

Application in Antimalarial and Anticancer Research

-

Specific Scientific Field: Medicinal Chemistry, specifically Antimalarial and Anticancer research .

-

Methods of Application or Experimental Procedures: The study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The structures of these new compounds were elucidated based on IR, 1H NMR, 13C NMR, MS, and their elemental analysis .

-

Results or Outcomes: All the compounds showed moderate antimalarial activity with IC50 < 100 μM, six of them showed high antimalarial activity (2, 3, 4, 6, 8, and 9) with IC50 < 50 M . The most active 7-μ chloroquinoline derivative is a compound (9) . Also, the newly synthesized compounds were screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines . Compounds (3) and (9) exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells . The antibacterial screening data showed moderate to good inhibition zone (12.5 ± 0.63–23.8 ± 1.5) towards all the tested compounds .

Application in Organic Synthesis

-

Methods of Application or Experimental Procedures: The study presents intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .

Application in the Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues

-

Specific Scientific Field: Medicinal Chemistry, specifically in the synthesis of biologically and pharmaceutically active quinoline and its analogues .

-

Methods of Application or Experimental Procedures: The study presents various synthesis protocols that have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

-

Results or Outcomes: The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment . Furthermore, various selected quinolines and derivatives with potential biological and pharmaceutical activities will be presented .

安全和危害

7-Chloroquinolin-8-amine is associated with several hazards. It can cause skin irritation (H315), is harmful if swallowed (H302), and can cause eye irritation (H320) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

未来方向

The future directions of 7-Chloroquinolin-8-amine research could involve the synthesis of new derivatives and the exploration of their biological activities . Biocatalysis is becoming a key tool in the synthesis of complex molecules like 7-Chloroquinolin-8-amine . Further development and increased utilization of biocatalysis for the production of drugs can be expected .

属性

IUPAC Name |

7-chloroquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIVDGBOGABQHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279646 |

Source

|

| Record name | 7-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinolin-8-amine | |

CAS RN |

6338-98-3 |

Source

|

| Record name | 6338-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)